1,2,3,4-Tetrahydroquinoxaline

概要

説明

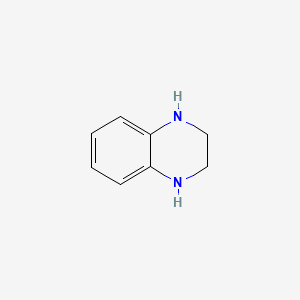

1,2,3,4-Tetrahydroquinoxaline derivatives are structural features present in many natural products and synthetic compounds with potential applications in various fields, including medicinal chemistry and materials science. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The tetrahydroquinoxaline moiety is particularly interesting due to its diverse chemical reactivity and the ability to interact with biological targets .

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. One efficient approach involves a domino reaction catalyzed by indium chloride in water, which allows for the synthesis of various tetrahydroquinoline derivatives with high cis selectivity . Another method includes a reductive conjugate addition nitro-Mannich reaction, which yields complex 1,2,3,4-tetrahydroquinoxalines with excellent diastereoselectivity . Additionally, dual nucleophilic aromatic substitution (SNAr) reactions have been employed for the direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines . These synthetic strategies highlight the versatility and efficiency of modern organic synthesis in constructing such complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of this compound derivatives can be quite diverse, depending on the substituents and the synthetic route employed. For instance, the metal complexation study of chiral this compound macrocycles revealed that the binding properties of the metal were dependent on the structure of the polyaza-macrocycles . The detailed investigation of their UV-visible spectra and interpretation with the help of TD-DFT and frontier molecular orbital calculations provided insights into their electronic structure .

Chemical Reactions Analysis

This compound derivatives can undergo various chemical reactions, which are essential for further functionalization and application of these compounds. For example, the Mitsunobu reaction has been used to synthesize chiral macrocycles derived from this compound . The reductive conjugate addition nitro-Mannich reaction is another key transformation that allows for the construction of highly substituted 1,2,3,4-tetrahydroquinoxalines . These reactions demonstrate the chemical reactivity and the potential for creating a wide array of derivatives from the tetrahydroquinoxaline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, a new heterocyclic derivative combining baicalein and 1,2-diphenylethylenediamine moieties exhibited good photoluminescent properties and the ability to detect trace amounts of nitroaromatics . The study of tautomerism in 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives revealed a tautomeric mixture of unsaturated and saturated esters in solution, which is significant for understanding their reactivity and interactions . These properties are crucial for the development of new materials and pharmaceuticals based on the tetrahydroquinoxaline core.

科学的研究の応用

Fluorescence-based Detection

1,2,3,4-Tetrahydroquinoxaline derivatives have been explored for their fluorescence properties. A study by Fu et al. (2018) discussed a derivative compound obtained from this compound, which demonstrated the ability to detect trace amounts of nitroaromatics such as nitrobenzene and nitrotoluenes through fluorescence-based detection (Fu et al., 2018).

作用機序

Target of Action

The primary target of 1,2,3,4-Tetrahydroquinoxaline is AMP deaminase 2 (AMPD2) . AMPD2 plays an important role in energy homeostasis and immuno-oncology .

Mode of Action

This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This novel mechanism of action changes the substrate pocket of the enzyme .

Biochemical Pathways

Given its target, it likely impacts pathways related to energy homeostasis and immuno-oncology .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the potent inhibition of AMPD2 . This inhibition has been observed in ex vivo evaluations of mouse liver .

Action Environment

Similar compounds have been shown to be stable under a variety of conditions .

生化学分析

Biochemical Properties

1,2,3,4-Tetrahydroquinoxaline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with several enzymes, including dipeptidyl peptidase-IV (DPP-4), which is involved in the regulation of glucose metabolism. The compound acts as an inhibitor of DPP-4, thereby influencing the activity of this enzyme and affecting glucose homeostasis

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling. The compound’s interaction with DPP-4 leads to alterations in the levels of incretin hormones, which play a role in regulating insulin secretion . Furthermore, this compound has been shown to affect gene expression and cellular metabolism, although the specific mechanisms underlying these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. As an inhibitor of DPP-4, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity . This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose homeostasis. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of glucose metabolism and insulin signaling

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit DPP-4 activity and improve glucose homeostasis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound’s inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of this compound within the body is influenced by factors such as its solubility, binding affinity, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and its effects on cellular processes.

特性

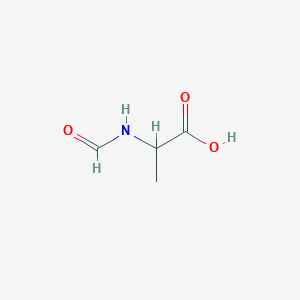

IUPAC Name |

1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORKYAIEVBUXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

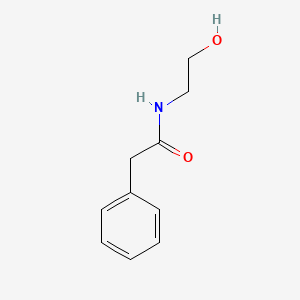

C1CNC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063048 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3476-89-9 | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3476-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-tetrahydroquinoxaline?

A1: The molecular formula of this compound is C8H10N2, and its molecular weight is 134.18 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Common spectroscopic methods for structural characterization include:

- IR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl (C=O) and amine (N–H) stretches. [, , , , , ]

- NMR Spectroscopy (1H and 13C): Offers detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and confirmation of regio- and stereochemistry. [, , , , , , , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the molecule's structure and potential degradation pathways. []

Q3: What are some common synthetic routes to 1,2,3,4-tetrahydroquinoxalines?

A3: Several synthetic approaches have been explored, including:

- Condensation Reactions: Reacting 1,2-diaminobenzenes with various dicarbonyl compounds, such as oxalic acid [] or α-ketoesters, [] in the presence of a catalyst can lead to the formation of the tetrahydroquinoxaline ring.

- Reductive Cyclization: N-allyl 2-nitroanilines can undergo reductive cyclization, often facilitated by microwave irradiation, to form alkenyl-1,2,3,4-tetrahydroquinoxalines. []

- Tandem Reactions: Combining multiple synthetic steps in a single pot offers efficient routes. Examples include tandem cyclization/hydrosilylation using borane catalysts [, ] or dual SNAr reactions with activated ortho-halonitrobenzenes. []

- Metal-Catalyzed Reactions: Palladium-catalyzed hetero-annulation reactions have been employed to synthesize specific derivatives, such as (E)-2-alkylidene-1,2,3,4-tetrahydroquinoxalines. [, ]

Q4: Can 1,2,3,4-tetrahydroquinoxalines undergo tautomerism?

A4: Yes, certain derivatives exhibit tautomerism. For instance, 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines can exist as a mixture of unsaturated and saturated esters in solution, as revealed by NMR studies. [] 3-(α-Arylhydrazono-1,3,4-oxadiazol-2-ylmethyl)-2-oxo-1,2-dihydroquinoxalines also display tautomerism between the hydrazone imine and diazenyl enamine forms. []

Q5: How does halogenation typically proceed with 1,2,3,4-tetrahydroquinoxalines?

A5: Halogenation reactions can occur at specific positions. For example, using reagents like N-bromosuccinimide or Br2-H2O can result in the introduction of a halogen atom at the 4-position of the tetrahydroquinoxaline ring. []

Q6: Have 1,2,3,4-tetrahydroquinoxalines been explored for their potential as hydrogen storage materials?

A6: Yes, recent research has explored the use of polymers containing this compound units as potential hydrogen storage materials. For example, poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline) demonstrated reversible hydrogenation/dehydrogenation capabilities under mild conditions. []

Q7: Can 1,2,3,4-tetrahydroquinoxalines act as hydrogen donors?

A7: Yes, certain derivatives, such as 5,6,7,8-tetrafluoro-1,2,3,4-tetrahydroquinoxaline (TFQox), can function as hydrogen donors. Studies have shown its ability to improve the thermal stability of exo-tetrahydrodicyclopentadiene. [, ]

Q8: What is the significance of chirality in 1,2,3,4-tetrahydroquinoxalines?

A8: Chirality plays a crucial role in the biological activity of many compounds. Optically pure tetrahydroquinoxalines have exhibited promising applications in pharmaceuticals. []

Q9: How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoxalines be achieved?

A9: Asymmetric hydrogenation, often employing chiral catalysts based on transition metals like iridium or ruthenium, offers a powerful strategy for synthesizing enantioenriched tetrahydroquinoxalines. Various chiral ligands, such as diphosphines and diphosphinites, have been explored to achieve high enantioselectivities. [, , , , ]

Q10: Is it possible to control the diastereoselectivity in the synthesis of 1,2,3,4-tetrahydroquinoxalines?

A10: Yes, controlling the stereochemistry during synthesis is crucial for obtaining specific isomers. For instance, the use of borane catalysts in tandem cyclization/hydrosilylation reactions has demonstrated excellent diastereoselectivity, enabling the selective formation of trans-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines. [, ]

Q11: What are some notable biological activities associated with 1,2,3,4-tetrahydroquinoxalines?

A11: 1,2,3,4-tetrahydroquinoxalines exhibit diverse biological activities, including:

- Glucocorticoid Receptor Binding: Certain derivatives have shown promising activity as glucocorticoid receptor modulators. [, ]

- CNS Depressant Activity: Some compounds display effects on the central nervous system, such as sedation, anxiolysis, and anticonvulsant activity. []

- Antimicrobial Activity: Specific derivatives have demonstrated antimicrobial properties against various microorganisms. []

Q12: Have 1,2,3,4-tetrahydroquinoxalines been investigated for their potential as fluorescent probes?

A12: Yes, research has explored their use in fluorescent probes for biological imaging. For instance, a near-infrared fluorescent probe incorporating a this compound moiety has been developed for imaging catecholamines, demonstrating its potential for neuroimaging applications. []

Q13: How can the purity and identity of this compound derivatives be assessed?

A13: Several analytical techniques are valuable for quality control and analysis:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Imidazo[4,5-c]pyridine](/img/structure/B1293585.png)